molecular formula C7H5N3O2S B085209 5-Nitrobenzo[c]isothiazol-3-amine CAS No. 14346-19-1

5-Nitrobenzo[c]isothiazol-3-amine

Cat. No. B085209
CAS RN: 14346-19-1
M. Wt: 195.2 g/mol
InChI Key: SQBCSDZTDXLTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrobenzo[c]isothiazol-3-amine is a chemical compound that has been studied for its synthesis, molecular structure, and various chemical properties. Its analysis involves understanding its synthesis pathways, molecular structure, and the characteristics it exhibits in different chemical reactions and environments.

Synthesis Analysis

  • The synthesis of 5-Nitrobenzo[c]isothiazol-3-amine derivatives can involve reactions like isomerization. For example, N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines, a related compound, have been synthesized from 3,3-diamino-2-nitrothioacrylamides. This process involves spontaneous isomerization in polar solvents to yield benzothiazoles, influenced by electronic effects of different substituents (Argilagos et al., 1997).

Molecular Structure Analysis

  • The molecular structure of compounds related to 5-Nitrobenzo[c]isothiazol-3-amine has been elucidated using methods like X-ray crystallography. This technique provides detailed insight into the arrangement of atoms and the overall geometry of the molecule. For instance, the structures of certain isothiazol-imines were established this way, offering insights into their conformational behavior (Argilagos et al., 1997).

Scientific Research Applications

  • Triazene Stability : A study explored the stability of triazenes formed by azo coupling reactions of 5-nitrobenzo[c]-1,2-thiazole-3-diazonium with primary or secondary aromatic amines, which are stabilized due to protonation at the heterocyclic nitrogen atom (Pr̆ikryl et al., 2008).

  • Sulfhydryl Group Determination : Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, highlighting the reactivity of related nitrobenzoic compounds (Ellman, 1959).

  • Desulfurization Reactions : Research by Argilagos et al. (1998) focused on the desulfurization reaction of a related compound, 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, forming various derivatives through nucleophilic addition (Argilagos et al., 1998).

  • Synthesis of Chiral Pincer Complexes : A study conducted by Yang et al. (2011) demonstrated the synthesis of chiral 3-(2'-imidazolinyl)anilines from commercially available 3-nitrobenzoic acid, used in creating unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes (Yang et al., 2011).

  • Polarographic Analysis : Marín and Gálvez (1980) studied the polarography of 5,5'-dithiobis-(2 nitrobenzoic acid), which helped understand the reduction mechanisms of nitro groups and disulfide bonds (Marín & Gálvez, 1980).

  • Pharmacophore Hybrid Approach : Shakir et al. (2016) synthesized bioactive Schiff base ligands and metal complexes derived from 5-nitrobenzo[d]thiazol-2-amine, showing significant antibacterial and radical scavenging potencies (Shakir et al., 2016).

  • Sensing Mechanisms and Biological Applications : Jiang et al. (2021) reviewed NBD-based synthetic probes, highlighting their environmental sensitivity and reactivity toward amines and biothiols for biomolecular sensing (Jiang et al., 2021).

  • Synthesis of 2-Arylbenzothiazol-5-amines : A study by Nguyen et al. (2020) described a method for coupling N,N-dialkyl-3-nitroarenes with elemental sulfur and activated sp3 C–H bonds to afford derivatives of 2-arylbenzothiazol-5-amines (Nguyen et al., 2020).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 5-Nitrobenzo[c]isothiazol-3-amine can be found online .

properties

IUPAC Name

5-nitro-2,1-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-5-3-4(10(11)12)1-2-6(5)9-13-7/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBCSDZTDXLTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC(=C2C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065756
Record name 2,1-Benzisothiazol-3-amine, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrobenzo[c]isothiazol-3-amine

CAS RN

14346-19-1
Record name 3-Amino-5-nitro-2,1-benzisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14346-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1-Benzisothiazol-3-amine, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014346191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,1-Benzisothiazol-3-amine, 5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,1-Benzisothiazol-3-amine, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,1-benzisothiazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitrobenzo[c]isothiazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-Nitrobenzo[c]isothiazol-3-amine
Reactant of Route 3
5-Nitrobenzo[c]isothiazol-3-amine
Reactant of Route 4
5-Nitrobenzo[c]isothiazol-3-amine
Reactant of Route 5
5-Nitrobenzo[c]isothiazol-3-amine
Reactant of Route 6
5-Nitrobenzo[c]isothiazol-3-amine

Citations

For This Compound
5
Citations
T Tao, XL Zhao, YY Wang, HF Qian, W Huang - Dyes and Pigments, 2019 - Elsevier
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid was selected as the coupling component to react with three Ssingle bond/N-containing heterocyclic (2-amino-4-chloro-5-…
Number of citations: 14 www.sciencedirect.com
C Ghiazza, S Fernández, M Leutzsch, J Cornella - Tetrahedron, 2022 - Elsevier
During investigations on our deaminative chlorination protocol, a misassignment between two constitutional isomers of a benzofused isothiazole was encountered. Herein, we provide a …
Number of citations: 3 www.sciencedirect.com
H Ma, X Zhao, S Yan, H Wang, G Yin, W Huang - Dyes and Pigments, 2022 - Elsevier
5-Amino-1,3-dimethlybarbituric acid (5-amino-diMeBA), prepared form 1,3-dimethlybarbituric acid (diMeBA) via the functional group transformation strategy, is first used as the …
Number of citations: 0 www.sciencedirect.com
X Zhao, W Zheng, X Miao, W Huang - Dyes and Pigments, 2021 - Elsevier
A series of barbituric acid-based heterocyclic dyes were prepared and fully characterized by ESI-MS, NMR and UV–Vis absorption spectroscopy. UV–Vis spectral comparisons reveal …
Number of citations: 5 www.sciencedirect.com
J Jia, Y Li, J Gao - Dyes and Pigments, 2017 - Elsevier
A series of third-order nonlinear optical chromophores containing identical π-bridge and electron-donating groups, but with different electron-withdrawing groups have been designed …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.